![molecular formula C5H3BrN4 B1441750 8-Bromotetrazolo[1,5-a]pyridine CAS No. 54230-88-5](/img/structure/B1441750.png)
8-Bromotetrazolo[1,5-a]pyridine
Descripción general
Descripción
8-Bromotetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C5H3BrN4 It is a derivative of tetrazolo[1,5-a]pyridine, where a bromine atom is substituted at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromotetrazolo[1,5-a]pyridine typically involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . Another method includes the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures . These methods provide efficient and convenient routes to produce tetrazolo[1,5-a]pyridines, including the brominated derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted tetrazolo[1,5-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
8-Bromotetrazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 8-Bromotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and tetrazole ring contribute to its reactivity and binding affinity. The compound can modulate enzyme activity, inhibit specific biochemical pathways, and interact with nucleic acids, making it a valuable tool in medicinal chemistry and molecular biology .
Comparación Con Compuestos Similares
Tetrazolo[1,5-a]pyridine: The parent compound without the bromine substitution.
6-Bromotetrazolo[1,5-a]pyridine: A similar compound with bromine substituted at the 6th position.
Tetrazolo[1,5-a]pyridine Derivatives: Various derivatives with different substituents at different positions on the pyridine ring.
Uniqueness: 8-Bromotetrazolo[1,5-a]pyridine is unique due to the specific position of the bromine atom, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different interaction profiles with molecular targets, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
8-bromotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHZEQRBJNCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716540 | |
| Record name | 8-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54230-88-5 | |
| Record name | 8-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reported synthesis method for tetrazolo[1,5-a]pyridines, including 8-Bromotetrazolo[1,5-a]pyridine?
A1: The research by [] presents a novel method for synthesizing tetrazolo[1,5-a]pyridines using readily available 2-halopyridines, trimethylsilyl azide, and tetrabutylammonium fluoride hydrate. This method is particularly significant because it provides a straightforward and efficient route to these heterocyclic compounds, which are important building blocks in medicinal chemistry. Furthermore, the synthesis of this compound [] showcases the method's versatility and potential for generating diverse analogs. This specific compound serves as a key intermediate for further derivatization, allowing for the exploration of structure-activity relationships and the development of new compounds with potentially valuable biological activities.
Q2: How can this compound be further modified, and what is the significance of these modifications?
A2: The research demonstrates that this compound can be readily transformed into a variety of novel tetrazolo[1,5-a]pyridine derivatives. [] This is achievable due to the reactivity of the bromine atom, which allows for various substitution reactions. By introducing different substituents onto the tetrazolo[1,5-a]pyridine core, researchers can fine-tune the physicochemical properties and biological activities of these compounds. This approach is crucial for exploring structure-activity relationships and identifying derivatives with enhanced potency, selectivity, or other desirable characteristics for potential applications in drug discovery and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


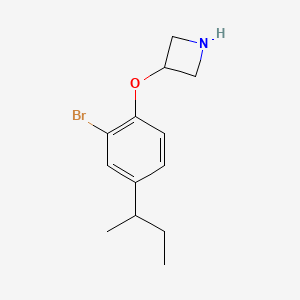
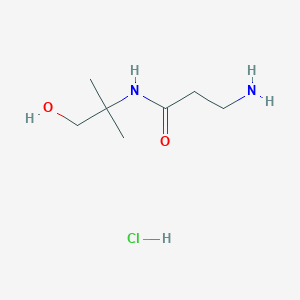

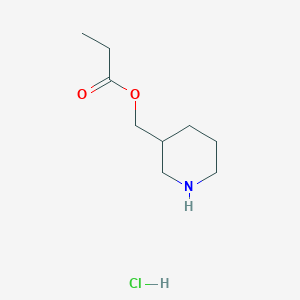
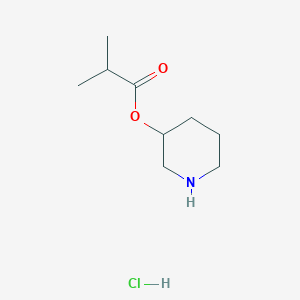
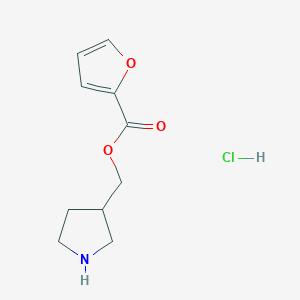

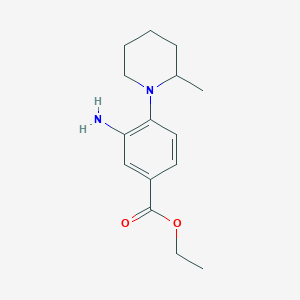

![1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441684.png)
![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)
![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)


